molecular formula C12H16N2O4 B111981 2-(2'-N-Boc-hydrazino)benzoic acid CAS No. 155290-47-4

2-(2'-N-Boc-hydrazino)benzoic acid

Cat. No. B111981
M. Wt: 252.27 g/mol
InChI Key: DTTSVUPYGSOJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2’-N-Boc-hydrazino)benzoic acid is a chemical compound with the molecular formula C12H16N2O4 .


Molecular Structure Analysis

The molecular weight of 2-(2’-N-Boc-hydrazino)benzoic acid is 252.27 g/mol . The exact molecular structure is not provided in the available resources.


Chemical Reactions Analysis

While the specific chemical reactions involving 2-(2’-N-Boc-hydrazino)benzoic acid are not detailed in the available resources, it’s known that this compound is used as an intermediate in the synthesis of various organic molecules .


Physical And Chemical Properties Analysis

2-(2’-N-Boc-hydrazino)benzoic acid appears as a powder . It has a predicted density of 1.262±0.06 g/cm3 and a predicted pKa of 3.62±0.36 .

Scientific Research Applications

Benzoic Acid in Gut Function Regulation Benzoic acid is identified as an antibacterial and antifungal preservative widely used in foods and feeds, showing potential to improve growth and health by promoting gut functions. Studies using piglets and porcine intestinal epithelial cells as models indicate that appropriate levels of benzoic acid might enhance gut functions through the regulation of enzyme activity, redox status, immunity, and microbiota, although excessive administration could harm gut health. These insights suggest the importance of benzoic acid derivatives in regulating physiological functions, potentially including those of 2-(2'-N-Boc-hydrazino)benzoic acid (X. Mao et al., 2019).

Photocatalytic Applications (BiO)2CO3-based photocatalysts have garnered interest for their applications in healthcare, photocatalysis, humidity sensors, nonlinear optical applications, and supercapacitors. The modification strategies to enhance the visible light-driven photocatalytic performance of (BiO)2CO3 (BOC) highlight the potential of benzoic acid derivatives in photocatalysis. This research area could offer insights into the utilization of specific benzoic acid derivatives like 2-(2'-N-Boc-hydrazino)benzoic acid in similar applications (Zilin Ni et al., 2016).

Pharmacokinetic Analysis for Dietary Exposures A comprehensive review of the pharmacokinetic data for benzoic acid (BA) across different species provides insights into the metabolic and dosimetric variations, which are crucial for assessing dietary exposures to benzoates. Such analyses are foundational for understanding the impact of benzoic acid derivatives on human health, potentially guiding the safe use of compounds like 2-(2'-N-Boc-hydrazino)benzoic acid (Timothy E Hoffman & W. Hanneman, 2017).

Toxicity and Environmental Impact Research on the toxicity and environmental impact of benzoic acid and its derivatives, including sodium benzoate, underscores the importance of understanding the potential hazards associated with these compounds. Despite their invaluable role as preservatives, their interaction with ascorbic acid and potential to form benzene, a carcinogen, highlights the need for cautious use and further investigation into the safety of benzoic acid derivatives (Joseph D. Piper & P. Piper, 2017).

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-7-5-4-6-8(9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTSVUPYGSOJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441489
Record name 2-(2'-N-Boc-hydrazino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2'-N-Boc-hydrazino)benzoic acid

CAS RN

155290-47-4
Record name 2-(2'-N-Boc-hydrazino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.